![molecular formula C13H18O3S B12610669 Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- CAS No. 648957-02-2](/img/structure/B12610669.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and thioether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- typically involves the introduction of methoxy and thioether groups onto a benzaldehyde core. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains methyl groups instead of the thioether group, resulting in different chemical behavior.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
648957-02-2 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
SRTRFYNQJCAZKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
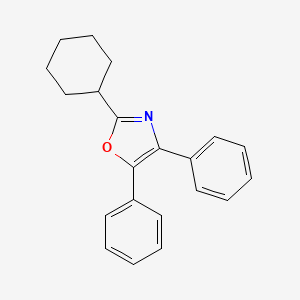
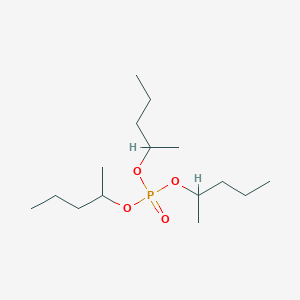
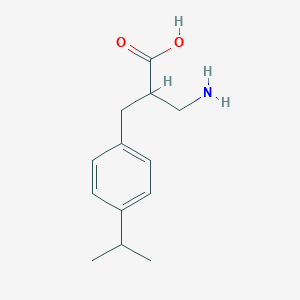
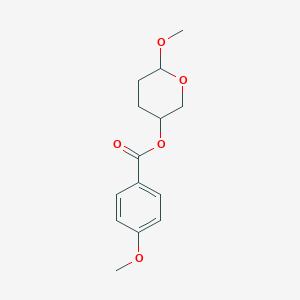
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
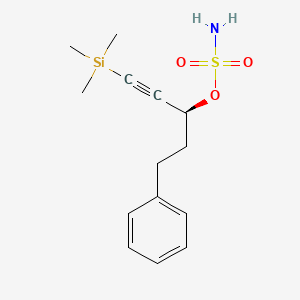
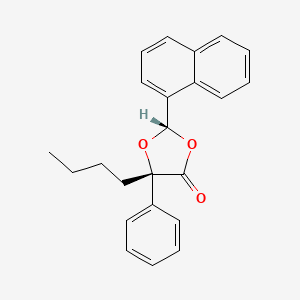
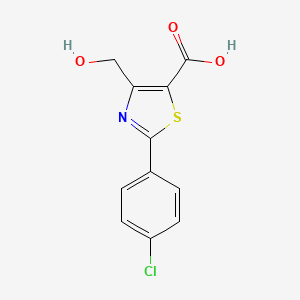
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
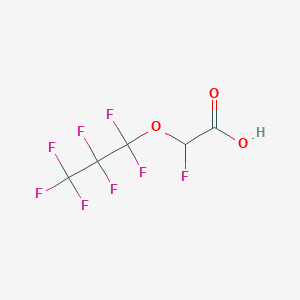
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
